(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

描述

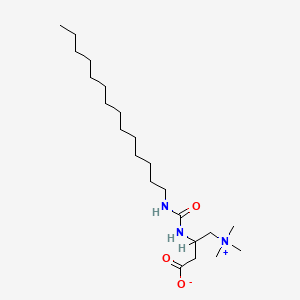

®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is a synthetic compound with a unique structure that combines a long alkyl chain with a urea and ammonium group. This combination of functional groups gives the compound interesting chemical and biological properties, making it a subject of research in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate typically involves the following steps:

Formation of the Urea Derivative: The initial step involves the reaction of tetradecylamine with an isocyanate to form the tetradecylurea derivative.

Quaternization: The next step involves the reaction of the urea derivative with ®-3-chloro-4-(trimethylammonio)butanoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Enzyme Inhibition Mechanism

ST1326 acts as a reversible inhibitor of CPT1A, a mitochondrial enzyme critical for fatty acid oxidation (FAO). The inhibition occurs through competitive binding at the enzyme’s active site, disrupting the transport of long-chain fatty acids into mitochondria .

Key Features of Inhibition:

-

Target Specificity : Selectively inhibits CPT1A over other isoforms (CPT1B, CPT2) .

-

Structural Basis : The tetradecylureido group mimics the acyl chain of palmitoyl-CoA, enabling competitive displacement of endogenous substrates .

-

Kinetic Parameters :

Metabolic Pathway Disruption

ST1326 disrupts FAO, forcing cancer cells to rely on glycolysis, which is less efficient under metabolic stress . This shift induces mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, triggering apoptosis .

Biological Effects by Cell Type:

Synergistic Interactions with Chemotherapeutics

ST1326 enhances the efficacy of standard therapies by targeting metabolic vulnerabilities:

-

With Fludarabine : Reduces proliferative signaling in CLL cells .

-

With ABT-199 : Amplifies mitochondrial depolarization and caspase activation .

Chemical Stability and Modifications

While detailed synthetic pathways are proprietary, the compound’s structure includes:

-

Quaternary Ammonium Group : Enhances solubility and mitochondrial membrane interaction .

-

Tetradecyl Ureido Chain : Ensures hydrophobic interactions with CPT1A’s binding pocket .

Stability Data:

| Property | Condition | Outcome | Source |

|---|---|---|---|

| Storage Stability | Room temperature, dry | Stable for >12 months | |

| Light Sensitivity | Prolonged exposure | Gradual degradation |

In Vivo Pharmacological Effects

Preclinical studies highlight its antitumor activity:

科学研究应用

Drug Delivery Systems

One of the most promising applications of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is in drug delivery systems. Its amphiphilic characteristics allow it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Case Study : Research has demonstrated that formulations incorporating this compound can improve the pharmacokinetics of poorly soluble drugs, leading to increased therapeutic efficacy in cancer treatment models. The compound's ability to target specific tissues due to its cationic nature makes it particularly useful for delivering nucleic acids or chemotherapeutic agents directly to tumor sites.

Antimicrobial Activity

The trimethylammonio group in this compound contributes to its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacteria and fungi.

- Research Findings : In vitro studies indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in developing new antimicrobial agents or preservatives for pharmaceutical and cosmetic products.

Therapeutic Uses

The compound has been investigated for various therapeutic uses beyond drug delivery and antimicrobial applications.

- Neuroprotective Effects : Preliminary studies suggest that (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanism appears to involve modulation of cellular signaling pathways related to oxidative stress and inflammation.

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines in cellular models. This property could be harnessed for treating inflammatory diseases.

Data Table: Summary of Applications

作用机制

The mechanism of action of ®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate involves its interaction with biological membranes. The long alkyl chain inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The urea and ammonium groups enhance the compound’s solubility and interaction with polar head groups of the membrane lipids.

相似化合物的比较

Similar Compounds

®-3-(3-Dodecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a shorter alkyl chain.

®-3-(3-Hexadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with a longer alkyl chain.

®-3-(3-Octadecylureido)-4-(trimethylammonio)butanoate: Similar structure but with an even longer alkyl chain.

Uniqueness

®-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological membranes and makes it a versatile compound for various applications.

生物活性

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, also known as ST1326, is a compound that has garnered attention for its biological activity, particularly in the context of cancer metabolism. This compound functions primarily as a selective and reversible inhibitor of carnitine palmitoyltransferase 1 (CPT1A), an enzyme critical for fatty acid oxidation in mitochondria. Its inhibition can significantly alter metabolic pathways in cancer cells, making it a potential candidate for therapeutic applications.

Inhibition of CPT1A

CPT1A plays a vital role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this enzyme, ST1326 disrupts fatty acid metabolism, which is often upregulated in cancer cells to meet their energy demands. This inhibition leads to:

- Decreased fatty acid oxidation : Cancer cells typically rely on fatty acids as an energy source; inhibiting CPT1A reduces this energy supply.

- Altered glucose metabolism : The inhibition of fatty acid oxidation can shift the metabolic reliance of cancer cells towards glycolysis, potentially making them more susceptible to glucose deprivation strategies.

In Vitro Studies

Numerous studies have explored the effects of ST1326 on various cancer cell lines. For instance, research indicates that ST1326 effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma cell lines without affecting normal human cell lines. This selectivity suggests a favorable therapeutic index, making it a promising candidate for further development.

Table 1: Summary of In Vitro Effects of ST1326 on Cancer Cell Lines

| Cell Line Type | Effect Observed | Concentration Used |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Significant proliferation inhibition | 10 µM |

| Pancreatic Adenocarcinoma | Reduced cell viability | 10 µM |

| Normal Human Cell Lines | No cytotoxic effect | N/A |

In Vivo Studies

Preclinical studies have demonstrated that ST1326 not only inhibits tumor growth but also alters metabolic pathways in vivo. For example, in animal models with implanted tumors, administration of ST1326 resulted in reduced tumor size and altered metabolic profiles consistent with decreased fatty acid oxidation.

Case Studies

One notable case study involved the application of ST1326 in a murine model of pancreatic cancer. The treatment led to:

- Reduction in tumor mass : Tumors showed a significant decrease in size compared to control groups receiving no treatment.

- Metabolic profiling : Analysis revealed a shift from fatty acid oxidation to increased reliance on glycolysis, indicating a metabolic reprogramming in response to CPT1A inhibition.

Implications for Cancer Therapy

The ability of ST1326 to selectively target cancer metabolism presents an innovative approach to cancer treatment. By disrupting the metabolic flexibility of tumors, ST1326 may enhance the efficacy of existing therapies and potentially overcome resistance mechanisms associated with conventional treatments.

Future Directions

Ongoing research is focused on:

- Clinical Trials : Investigating the safety and efficacy of ST1326 in human subjects.

- Combination Therapies : Exploring synergistic effects when combined with other metabolic inhibitors or traditional chemotherapeutics.

- Mechanistic Studies : Further elucidating the molecular pathways affected by CPT1A inhibition and how these changes influence tumor biology.

属性

IUPAC Name |

3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZYTDRMCBZVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。